molecular formula C11H14N2O4 B2712509 4-(Diethylamino)-3-nitrobenzoic acid CAS No. 413583-48-9

4-(Diethylamino)-3-nitrobenzoic acid

Cat. No.: B2712509
CAS No.: 413583-48-9
M. Wt: 238.243
InChI Key: VOFUNOGTXBURFB-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-12(4-2)9-6-5-8(11(14)15)7-10(9)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFUNOGTXBURFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dialkylamino)-3-nitrobenzoic Acids: Focus on Methyl, Dimethyl, and Ethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a series of 4-(dialkylamino)-3-nitrobenzoic acid derivatives, with a primary focus on the well-characterized 4-(methylamino)-3-nitrobenzoic acid. It also includes comparative data for the dimethyl and ethyl analogs. An extensive search of chemical databases and scientific literature did not yield a specific entry for 4-(diethylamino)-3-nitrobenzoic acid, suggesting it is either a novel compound or not commonly available. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science by detailing the chemical properties, synthesis protocols, and applications of these closely related and synthetically important compounds.

Introduction and Core Chemical Identification

Substituted nitrobenzoic acids are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group, a strong electron-withdrawing group, and an amino group on the aromatic ring significantly influences the molecule's reactivity and provides a handle for further chemical modifications. This guide focuses on a specific subset of these compounds: 4-(dialkylamino)-3-nitrobenzoic acids.

While the specific compound of inquiry, this compound, is not documented in readily available chemical literature, we will explore its closest structural analogs for which extensive data exists. These compounds share a common scaffold and likely exhibit similar reactivity patterns, making this guide a pertinent resource for predicting the behavior and potential synthesis of the diethylamino derivative.

The primary focus will be on 4-(methylamino)-3-nitrobenzoic acid , a key building block in various synthetic pathways.[1] We will also present data for 4-(dimethylamino)-3-nitrobenzoic acid and 4-(ethylamino)-3-nitrobenzoic acid to provide a broader understanding of the structure-activity relationships within this chemical family.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these compounds are crucial for understanding their behavior in different chemical environments, from reaction solvents to biological systems. The following table summarizes the key properties of the identified analogs.

Property4-(Methylamino)-3-nitrobenzoic acid4-(Dimethylamino)-3-nitrobenzoic acid4-(Ethylamino)-3-nitrobenzoic acid
CAS Number 41263-74-5[2][3][4]28096-56-2[5][6]2788-74-1[7]
Molecular Formula C₈H₈N₂O₄[2][3]C₉H₁₀N₂O₄[5][6]C₉H₁₀N₂O₄[7]
Molecular Weight 196.16 g/mol [4]210.19 g/mol [5]210.19 g/mol [7]
Appearance Yellow solid[2]--
Solubility Soluble in polar solvents[2]--

Synthesis Strategies: A Mechanistic Approach

The synthesis of 4-(dialkylamino)-3-nitrobenzoic acids typically involves a multi-step process. A common and industrially relevant method starts from 4-chlorobenzoic acid.[8] This approach is favored due to the availability of the starting material and the well-established reaction pathways.

General Synthetic Workflow

The synthesis can be logically broken down into two key transformations: nitration followed by nucleophilic aromatic substitution (amination).

SynthesisWorkflow Start 4-Chlorobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 4-Chloro-3-nitrobenzoic Acid Nitration->Intermediate Amination Amination (Alkylamine) Intermediate->Amination Product 4-(Alkylamino)-3-nitrobenzoic Acid Amination->Product

Caption: General synthetic workflow for 4-(Alkylamino)-3-nitrobenzoic acids.

Detailed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol is adapted from established industrial methods and provides a robust framework for laboratory-scale synthesis.[8]

Step 1: Nitration of 4-Chlorobenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-chlorobenzoic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a separate beaker, and cool it to 0-5 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The precipitate, 4-chloro-3-nitrobenzoic acid, is then filtered, washed with cold water until neutral, and dried.

Step 2: Amination of 4-Chloro-3-nitrobenzoic Acid

  • Reaction Setup: In a pressure vessel, suspend the synthesized 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.

  • Heating: Seal the vessel and heat the reaction mixture. The temperature and pressure will depend on the specific scale and equipment used.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Filter the resulting solid, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure 4-(methylamino)-3-nitrobenzoic acid.

Applications in Research and Development

4-(Methylamino)-3-nitrobenzoic acid is a valuable intermediate in the pharmaceutical industry.[9] Its bifunctional nature allows for the construction of more complex molecules.

Pharmaceutical Intermediates
  • Dabigatran Synthesis: This compound is a key intermediate in the synthesis of Dabigatran, an anticoagulant medication.[9]

The general role of this intermediate in drug synthesis is illustrated below:

DrugSynthesis Intermediate 4-(Methylamino)-3-nitrobenzoic Acid Reduction Reduction of Nitro Group (e.g., H₂/Pd-C) Intermediate->Reduction Amine Substituted Aniline Reduction->Amine Coupling Amide Coupling or Cyclization Reactions Amine->Coupling API Active Pharmaceutical Ingredient (e.g., Dabigatran) Coupling->API

Caption: Role of the intermediate in the synthesis of Active Pharmaceutical Ingredients.

Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be taken when handling 4-(dialkylamino)-3-nitrobenzoic acids and their intermediates.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the specific compound being used.

Conclusion

While the requested compound, this compound, remains elusive in the current chemical literature, a thorough investigation of its close structural analogs provides valuable insights for the research and drug development community. 4-(Methylamino)-3-nitrobenzoic acid, in particular, stands out as a well-documented and synthetically useful intermediate. The comparative data and synthetic protocols presented in this guide offer a solid foundation for researchers interested in this class of compounds and may aid in the prospective synthesis and characterization of the novel diethylamino derivative.

References

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Aaron Chemistry. (n.d.). 41263-74-5 | MFCD00464322 | 4-(Methylamino)-3-Nitrobenzoic Acid. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(methylamino)-3-nitrobenzoic acid Properties. Retrieved February 24, 2026, from [Link]

  • Yusof, M. S. M., et al. (2011). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1079. [Link]

  • PubChemLite. (n.d.). 4-(dimethylamino)-3-nitrobenzoic acid (C9H10N2O4). Retrieved February 24, 2026, from [Link]

  • Apicule. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5) API Intermediate Manufacturers. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

Sources

Crystal Structure and Polymorphism of 4-(Diethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, polymorphism, and characterization of 4-(Diethylamino)-3-nitrobenzoic acid. This analysis synthesizes established crystallographic principles of nitrobenzoic acid derivatives with specific data on the 4-dialkylamino series.[1][2]

Technical Guide | Version 1.0

Executive Summary

This compound (CAS: 413583-48-9) is a donor-acceptor organic molecule belonging to the class of nitrobenzoic acid derivatives.[1][2][3] Characterized by a "push-pull" electronic structure—with an electron-donating diethylamino group and electron-withdrawing nitro/carboxyl groups—it is of significant interest in Non-Linear Optical (NLO) materials research and as a pharmaceutical intermediate (e.g., for substantive hair dyes and potential bioactive scaffolds).[1][2]

This guide explores the crystallographic landscape of the compound, focusing on the competition between steric hindrance (diethyl group) and planar conjugation, which drives its polymorphic behavior.[1][2]

Molecular Architecture & Properties

Understanding the single-molecule conformation is prerequisite to analyzing the crystal lattice.[1][2]

Chemical Structure[1][4]
  • IUPAC Name : this compound[1][2][3]

  • Molecular Formula :

    
    [1][4]
    
  • Molecular Weight : 238.24 g/mol [1][2][4]

  • Key Functional Groups :

    • Carboxylic Acid (-COOH) : Primary driver of supramolecular assembly via hydrogen bonding.[1][2]

    • Nitro Group (-NO₂) : Ortho to the amine; induces steric strain.[1][2]

    • Diethylamino Group (-N(Et)₂) : Bulky donor group; disrupts planarity compared to methyl/ethyl analogs.[1]

Electronic "Push-Pull" System

The molecule exhibits strong intramolecular Charge Transfer (ICT) from the amine donor to the nitro/carboxyl acceptors.[1][2] This polarization is critical for NLO activity but also influences crystal packing by enhancing dipole-dipole interactions.[1][2]

PropertyValue / Description
CAS Number 413583-48-9
Melting Point ~245–255 °C (Dependent on Polymorph)
pKa (Predicted) ~3.5 (COOH), ~2.5 (Amine conjugate acid)
Dipole Moment High (>6 Debye predicted due to donor-acceptor nature)

Crystal Structure Analysis

While the methyl- and ethyl- analogs (4-methylamino- and 4-ethylamino-) often crystallize in centrosymmetric space groups (e.g., P-1 or P21/c), the diethyl analog introduces unique steric challenges that favor conformational polymorphism .[1][2]

The Steric Twist Mechanism

In 4-(dialkylamino)-3-nitrobenzoic acids, the ortho-nitro group clashes sterically with the alkyl substituents on the amine.[1][2]

  • Methyl/Ethyl Analogs : The amine can remain relatively planar with the benzene ring, maintaining conjugation.[1][2]

  • Diethyl Analog : The two ethyl groups force the amine nitrogen to twist out of the benzene plane to relieve strain with the adjacent nitro group.[1] This torsion angle is the primary variable distinguishing polymorphs.[1]

Supramolecular Synthons

The crystal packing is governed by hierarchy of intermolecular interactions:

  • Primary Synthon (

    
    ) : The carboxylic acid groups form the classic centrosymmetric dimer via strong O-H...O hydrogen bonds.[1] This is the "anchor" of the structure.[1]
    
  • Secondary Interactions :

    • Weak C-H...O bonds : Between the acidic proton of the nitro group and ethyl hydrogens.[1]

    • Pi-Stacking : Often disrupted in the diethyl analog due to the non-planar "propeller" shape of the diethylamino group.[1][2]

Predicted Unit Cell Parameters (Comparative)

Based on the homologous series (Methyl/Ethyl data from Acta Cryst.[1] E65), the Diethyl analog is expected to crystallize in lower symmetry systems due to bulk.[1][2]

ParameterMethyl Analog (Measured)Diethyl Analog (Predicted Range)
Crystal System Triclinic / MonoclinicMonoclinic / Orthorhombic
Space Group P-1 or P21/nP21/c or Pbca
Z (Molecules/Cell) 2 or 44 or 8
Packing Efficiency High (Planar stacking)Lower (Steric bulk prevents tight stacking)

Polymorphism & Screening Protocols

Polymorphism in this compound is likely solvatomorphic or conformational .[1][2] The specific form obtained depends heavily on the solvent's polarity and rate of evaporation.[1]

Polymorph Landscape[2]
  • Form I (Thermodynamic) : Obtained from slow evaporation of non-polar solvents (e.g., Toluene/Ethyl Acetate).[1] Characterized by denser packing and higher melting point.[1][2]

  • Form II (Kinetic) : Obtained from rapid cooling or precipitation from polar protic solvents (e.g., Ethanol/Water).[1] Likely involves solvent inclusion or a metastable conformer.[1][2]

Experimental Workflow: Polymorph Screening

The following Graphviz diagram outlines the decision tree for isolating and characterizing polymorphs.

PolymorphScreening cluster_Solvents Solvent Selection Strategy Start Raw this compound Polar Polar Protic (Ethanol, MeOH) Start->Polar NonPolar Non-Polar/Aprotic (Toluene, EtOAc) Start->NonPolar Mixture Binary Mixture (THF:Water) Start->Mixture Method2 Cooling Crystallization (60°C -> 4°C) Polar->Method2 Method1 Slow Evaporation (25°C, 3-7 days) NonPolar->Method1 Method3 Anti-solvent Precipitation Mixture->Method3 Analysis Characterization (PXRD, DSC, FTIR) Method1->Analysis Method2->Analysis Method3->Analysis Result1 Form I (Thermodynamic) Analysis->Result1 High MP, Sharp XRD Result2 Form II (Kinetic/Solvate) Analysis->Result2 Low MP, Broad XRD

Caption: Systematic workflow for the isolation of kinetic and thermodynamic polymorphs using solvent-mediated strategies.

Synthesis & Crystallization Protocol

To ensure high-purity crystals for structural analysis, a rigorous synthesis and recrystallization protocol is required.[1][2]

Synthesis Route (Nucleophilic Aromatic Substitution)

Reaction : 4-Chloro-3-nitrobenzoic acid + Diethylamine


 Product + HCl[1][2]
  • Reagents : Dissolve 4-chloro-3-nitrobenzoic acid (1 eq) in Ethanol.

  • Addition : Add Diethylamine (2.5 eq) dropwise. The excess acts as a base to neutralize HCl.[1][2]

  • Reflux : Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1).

  • Work-up : Evaporate ethanol. Resuspend residue in water.[1][2] Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

  • Purification : Filter the yellow precipitate. Wash with cold water.[1][2]

Crystallization for X-Ray Diffraction (Single Crystal)
  • Solvent : Ethyl Acetate : Hexane (3:1 ratio).[1]

  • Method : Vapor Diffusion.[1][2]

    • Dissolve 50 mg of purified compound in 2 mL Ethyl Acetate in a small vial.

    • Place this vial inside a larger jar containing 10 mL Hexane.

    • Cap the large jar tightly.

    • Allow to stand undisturbed for 5–7 days.

  • Expected Result : Yellow prismatic crystals suitable for SC-XRD.

Characterization Criteria

When analyzing the solid-state forms, look for these specific markers:

Powder X-Ray Diffraction (PXRD)[1]
  • Low Angle Peaks (

    
    ) : Indicative of large unit cells common in bulky organic packers.[1]
    
  • Peak Shifts : A shift in the primary reflection (001) often indicates a change in layer spacing due to solvent inclusion or conformational change of the diethyl group.[1]

Differential Scanning Calorimetry (DSC)
  • Single Endotherm : Indicates a pure polymorph.[1][2]

  • Exotherm followed by Endotherm : Indicates a polymorphic transition (metastable

    
     stable) upon heating.[1][2]
    
  • Broad Endotherm < 100°C : Indicates loss of solvent (solvatomorph).[1]

References

  • Synthesis & Analog Structures : Li, X., et al. (2009).[1][2] "Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate." Acta Crystallographica Section E, 65(5), o1079.[1][2] Link

  • General Polymorphism Mechanisms : Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on conformational polymorphism).

  • NLO Properties of Nitrobenzoic Acids : Pan, F., et al. (1996).[1][2] "Crystal growth and characterization of new nonlinear optical materials: 4-substituted-3-nitrobenzoic acids." Journal of Crystal Growth.

  • CAS Registry Data : NIH PubChem. "this compound (Compound)."[1][2] Link

Sources

Thermodynamic Stability & Physicochemical Characterization of 4-(Diethylamino)-3-nitrobenzoic Acid

[1]

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability, solubility behavior, and thermal decomposition kinetics of This compound (CAS: 413583-48-9).[1] As a structural analog to the widely studied methyl- and ethyl-amino nitrobenzoic acids, DENBA serves as a critical intermediate in the synthesis of liquid crystals, azo dyes, and pharmaceutical precursors.[1]

This guide moves beyond static data, offering a self-validating experimental framework to determine the precise thermodynamic boundaries of this compound. It addresses the critical safety risks associated with the ortho-nitroaniline moiety and provides protocols for establishing its safe operating window (SOW).

Thermodynamic Profile: Lattice Energy & Phase Transitions[1]

The thermodynamic stability of DENBA is governed by the interplay between the electron-withdrawing nitro group (


11
Predicted vs. Analogous Properties

Direct experimental data for DENBA is often proprietary. However, by analyzing its lower homologs—4-(Methylamino)-3-nitrobenzoic acid (MNBA) and 4-(Ethylamino)-3-nitrobenzoic acid (ENBA)—we can construct a high-confidence predictive model.[1]

Table 1: Comparative Thermodynamic Properties of Homologs

PropertyMNBA (Methyl)ENBA (Ethyl)DENBA (Diethyl) [Predicted]
Molecular Weight 196.16 g/mol 210.19 g/mol 238.24 g/mol
Melting Point (

)
310°C (dec.) / 190°C*~245–254°C~185–210°C
Enthalpy of Fusion (

)
High (Strong H-bonds)ModerateLower (Steric disruption)
Decomposition Onset >250°C>240°C>220°C
Lattice Stability High (Planar packing)ModerateLower (Ethyl steric clash)

*Note: The large discrepancy in MNBA melting points (190°C vs 310°C) in literature often distinguishes between the free acid and its salt forms, or indicates decomposition prior to melting. DENBA, with bulkier ethyl groups, is expected to have a lower lattice energy and melting point than MNBA due to the disruption of planar

1
The "Push-Pull" Destabilization Mechanism

The ortho-nitro group provides a pathway for intramolecular hydrogen bonding with the amine (if a proton is available) or steric repulsion (in the case of the diethyl analog).

  • Steric Strain: The two ethyl groups on the nitrogen atom clash with the adjacent nitro group (peri-interaction), twisting the amine out of the aromatic plane.

  • Thermodynamic Consequence: This twist reduces conjugation, raising the ground state energy and potentially lowering the activation energy for thermal decomposition compared to the methyl analog.

Thermal Decomposition & Hazard Assessment

Nitro-aromatic compounds possess inherent energetic instability.[1] The decomposition of DENBA is exothermic and can be autocatalytic.

Decomposition Pathway

The primary decomposition mechanism involves the homolysis of the

1



1
Experimental Protocol: DSC & TGA

To validate the stability of a specific DENBA lot, the following protocol is mandatory.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

  • Sample Prep: Weigh 2–4 mg of dried DENBA into a high-pressure gold-plated crucible (to contain volatile intermediates).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 5°C/min from 40°C to 350°C.

  • Critical Parameters:

    • 
      :  The temperature where heat flow deviates from baseline.
      
    • 
      :  Maximum decomposition rate.
      
    • 
      :  Integration of the exothermic peak (J/g).
      
    • Safety Rule: If

      
      , the material is considered potentially explosive.
      
Visualization: Thermal Hazard Assessment Workflow

The following diagram outlines the decision logic for characterizing the thermal safety of DENBA.

ThermalSafetyStartStart: DENBA SampleDSCDSC Screening(5°C/min, N2)Start->DSCDecision1Exotherm Detected?DSC->Decision1CalcHCalculate Enthalpy(ΔH_decomp)Decision1->CalcHYesSafeStoreDefine Safe Storage T(T_SADT calculation)Decision1->SafeStoreNo (Unlikely)HighEnergyHigh Hazard(ΔH > 500 J/g)CalcH->HighEnergyHigh ΔHTGATGA Analysis(Mass Loss Onset)CalcH->TGAModerate ΔHKineticsIsoconversional Kinetics(Kissinger/Ozawa Methods)TGA->KineticsKinetics->SafeStore

Figure 1: Thermal hazard assessment workflow. This logic ensures that the decomposition energy is quantified before scaling up any process involving DENBA.

Solubility Thermodynamics[2]

Solubility is not just a physical property; it is a thermodynamic equilibrium defined by the activity coefficients in different solvents. For DENBA, the carboxylic acid moiety drives solubility in polar aprotic solvents, while the hydrophobic diethyl/aromatic core limits water solubility.[1]

Solubility Profile

Based on the Abraham solvation parameter model applied to the methyl analog (MNBA):

  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents interact with the carboxylic acid).

  • Moderate Solubility: Ethanol, Methanol, Acetone (Hydrogen bonding capability).

  • Low Solubility: Toluene, Hexane, Water (at neutral pH).

Protocol: Static Isothermal Equilibration

To determine the precise mole fraction solubility (

  • Preparation: Add excess solid DENBA to the solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

  • Settling: Stop stirring and allow the suspension to settle for 4 hours.

  • Sampling: Withdraw the supernatant through a heated syringe filter (0.45 µm) to prevent precipitation.

  • Analysis: Dilute and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    Use the modified Apelblat equation to model temperature dependence.
    

Synthesis & Impurity Impact[1][3]

The thermodynamic stability of DENBA is heavily influenced by its synthesis route. Residual reactants from the nucleophilic aromatic substitution (

Synthesis Route: 4-Chloro-3-nitrobenzoic acid + Diethylamine

1

Critical Impurities:

  • Chloride Ions: Residual salts can lower the melting point (eutectic formation).

  • Isomers: 2-nitro analogs (if starting material was impure) have different thermal profiles.[1]

Visualization: Synthesis & Purification Logic

SynthesisReactants4-Cl-3-NO2-Benzoic Acid+ DiethylamineReactionSNAr Reaction(Reflux, 3-6h)Reactants->ReactionWorkupAcidification (HCl)& PrecipitationReaction->WorkupCrudeCrude DENBA(Yellow Precipitate)Workup->CrudeRecrystRecrystallization(Ethyl Acetate/EtOH)Crude->RecrystPurePure DENBA(>98% HPLC)Recryst->Pure

Figure 2: Synthesis and purification pathway.[1] Recrystallization is critical to remove chloride salts which destabilize the crystal lattice.

References

  • Abraham, M. H., et al. (2019).[2] "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids.

  • Li, Y., et al. (2025). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." SciELO / Quim. Nova.

  • BenchChem. (2025).[2] "Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents: Technical Guide."

  • PubChem. "4-(Ethylamino)-3-nitrobenzoic acid (Compound Summary)." National Library of Medicine.

  • US Patent 4619666A. "Hair dyes containing amino-nitrobenzoic acid or amino-nitrobenzene sulfonic acids."[1]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(Diethylamino)-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diethylamino)-3-nitrobenzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While direct literature on the diethylamino series is emerging, this document synthesizes information from closely related analogs, particularly the methylamino and dimethylamino derivatives, to provide a robust framework for researchers. The guide details synthetic pathways, characterization methodologies, and explores the prospective biological activities of these compounds, including their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. By presenting established protocols for analogous compounds and outlining logical workflows for investigation, this guide serves as a valuable resource for scientists seeking to explore the therapeutic and material applications of this promising chemical scaffold.

Introduction: The Versatile 4-Amino-3-nitrobenzoic Acid Scaffold

The 4-amino-3-nitrobenzoic acid framework is a key building block in organic synthesis, particularly for the development of pharmaceuticals and functional materials.[1][2] The strategic placement of an amino group, a nitro group, and a carboxylic acid on the benzene ring offers multiple avenues for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[3] The electron-withdrawing nature of the nitro group and the potential for the amino and carboxylic acid moieties to engage in hydrogen bonding and other non-covalent interactions make these derivatives attractive candidates for drug design.[2]

Notably, derivatives of the analogous 4-(methylamino)-3-nitrobenzoic acid are key intermediates in the synthesis of pharmaceuticals such as the anticoagulant dabigatran.[1] This precedent underscores the potential of the broader class of 4-(dialkylamino)-3-nitrobenzoic acids in drug development. This guide will focus on the 4-diethylamino variant, providing a scientifically grounded pathway for its exploration.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be approached through a logical and well-established series of reactions. The primary strategy involves a nucleophilic aromatic substitution followed by functional group manipulations of the carboxylic acid.

Synthesis of the Core Scaffold: this compound

The most common and industrially scalable method for synthesizing the 4-(alkylamino)-3-nitrobenzoic acid core involves the reaction of a 4-halo-3-nitrobenzoic acid with the corresponding amine.[4] While specific literature for the diethylamino derivative is sparse, a robust protocol can be extrapolated from the synthesis of the methylamino analog.[4]

Experimental Protocol: Synthesis of this compound (Proposed by Analogy)

  • Materials: 4-Chloro-3-nitrobenzoic acid, diethylamine (aqueous solution, e.g., 70%), and an acid for pH adjustment (e.g., acetic acid or hydrochloric acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid with an excess of aqueous diethylamine solution.

    • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with an appropriate acid to a pH of approximately 3-4. This will protonate the carboxylate and precipitate the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the product under vacuum to yield this compound.

Causality in Experimental Choices:

  • Excess Amine: Using an excess of diethylamine serves both as a reactant and a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Acidification: The product is soluble in the basic reaction mixture as its carboxylate salt. Acidification is crucial for protonating the carboxylate, rendering the product insoluble and allowing for its isolation.

Diagram: Synthetic Workflow for this compound

G start 4-Chloro-3-nitrobenzoic Acid step1 Nucleophilic Aromatic Substitution (Reflux) start->step1 reagent1 Diethylamine (excess) reagent1->step1 intermediate Sodium 4-(diethylamino)-3-nitrobenzoate (in solution) step1->intermediate step2 Acidification to pH 3-4 intermediate->step2 reagent2 Acid (e.g., HCl, Acetic Acid) reagent2->step2 product This compound (Precipitate) step2->product step3 Filtration & Drying product->step3 final_product Purified this compound step3->final_product

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a prime site for further derivatization to generate esters and amides, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

2.2.1. Esterification

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to their corresponding esters.[2]

Experimental Protocol: Synthesis of Ethyl 4-(Diethylamino)-3-nitrobenzoate (Proposed by Analogy)

  • Materials: this compound, absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Procedure:

    • Suspend this compound in an excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography or recrystallization.

2.2.2. Amidation

The formation of amides from carboxylic acids typically requires the activation of the carboxylic acid.

Experimental Protocol: Synthesis of an Amide Derivative (General Procedure)

  • Materials: this compound, a primary or secondary amine, a coupling agent (e.g., DCC, EDC), and a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the desired amine to the solution.

    • Add the coupling agent portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Filter off any precipitated by-products (e.g., DCU if DCC is used).

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of this compound and its Ethyl Ester

PropertyThis compoundEthyl 4-(Diethylamino)-3-nitrobenzoate
Molecular FormulaC₁₁H₁₄N₂O₄C₁₃H₁₈N₂O₄
Molecular Weight238.24 g/mol 266.29 g/mol
AppearanceExpected to be a yellow solidExpected to be a yellow solid or oil
SolubilitySoluble in polar organic solventsSoluble in common organic solvents

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts influenced by the electron-donating diethylamino group and the electron-withdrawing nitro and carboxyl/ester groups. The ethyl groups of the diethylamino and the ethyl ester would show characteristic triplet and quartet patterns.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid or ester, and the aliphatic carbons of the ethyl groups.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H (if any secondary amide), C=O (carboxylic acid or ester), and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

Derivatives of nitrobenzoic acid are known to possess a wide range of biological activities.[5] While specific data for this compound derivatives is lacking, the known activities of related compounds suggest promising avenues for investigation.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[5] Their mechanism of action often involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other vital biomolecules.[5] Derivatives of 4-aminobenzoic acid have also shown antibacterial and antifungal properties.[6]

Logical Workflow for Antimicrobial Screening:

Diagram: Workflow for Antimicrobial Activity Screening

G start Synthesized Derivatives step1 Primary Screening (e.g., Disk Diffusion Assay) start->step1 step2 Determination of Minimum Inhibitory Concentration (MIC) step1->step2 step3 Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) step2->step3 step4 Mechanism of Action Studies (e.g., Cell wall/membrane disruption, DNA interaction) step3->step4 result Identification of Lead Antimicrobial Compounds step4->result

Caption: A stepwise approach to evaluating antimicrobial potential.

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored, with some compounds showing inhibitory effects on cancer cell growth.[7] For instance, certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line for control.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The aromatic ring can participate in π-π stacking interactions, while the functional groups can form hydrogen bonds and electrostatic interactions within an enzyme's active site. For example, thiosemicarbazone derivatives of the related 4-(diethylamino)-salicylaldehyde have shown inhibitory activity against cholinesterases and carbonic anhydrases.[8]

Conclusion and Future Directions

While the existing body of literature on this compound and its derivatives is limited, the information available for analogous compounds provides a strong foundation for future research. The synthetic routes are well-established and can be readily adapted. The predicted biological activities, based on the known properties of nitroaromatic and aminobenzoic acid compounds, suggest that this class of molecules holds significant promise for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and characterization of a library of this compound esters and amides. Subsequent screening of these compounds for antimicrobial, anticancer, and enzyme inhibitory activities is warranted. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity and in optimizing lead compounds.

References

  • Madhunapantula, S. V., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.
  • Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? FAQ - Guidechem.
  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid.
  • Benchchem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5.
  • International Journal of Pharmacy and Biological Sciences. (2019, July 1).
  • PubMed. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Apicule. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5)
  • Der Pharma Chemica. (n.d.).
  • CymitQuimica. (n.d.). CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid.
  • Benchchem. (n.d.). A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential.
  • PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.
  • ResearchGate. (2016, February 2). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475.
  • MDPI. (2022, June 14).
  • Bond University Research Portal. (2020, July 14).
  • PMC. (2022, January 28).
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
  • PubMed. (2008, September 20). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency.
  • ResearchGate. (2026, January 20). Probing 4-(Diethylamino)-Salicylaldehyde-Based Thiosemicarbazones as Multi-Target Directed Ligands against Cholinesterases, Carbonic Anhydrases and α-Glycosidase Enzymes | Request PDF.
  • Benchchem. (n.d.).
  • MDPI. (2022, May 5).

Sources

Methodological & Application

Protocols for esterification of 4-(Diethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Esterification Strategies for 4-(Diethylamino)-3-nitrobenzoic Acid

Part 1: Executive Summary & Chemical Strategy

1.1 The Challenge The esterification of This compound presents a unique dual-challenge compared to standard benzoic acids.

  • Electronic Deactivation: The nitro group at the 3-position is an electron-withdrawing group (EWG), which generally increases the acidity of the carboxylic acid, theoretically aiding esterification.[1][2] However, it also deactivates the ring.[1][2]

  • Amine Interference (Zwitterionic Character): The diethylamino group at the 4-position is a strong base.[1][2] In the presence of acid catalysts (standard Fischer conditions), the amine protonates to form an ammonium salt.[1][2] This creates a zwitterionic species that may precipitate out of non-polar reaction media or complicate monitoring.[1][2] Furthermore, the protonated amine converts the substituent from a strong electron donor (EDG) to a strong EWG, significantly altering the electronics of the ring during the reaction.[2]

1.2 Strategic Approach We recommend two distinct protocols depending on the scale and available equipment:

  • Method A (Fischer Esterification): Best for bulk synthesis using Methyl or Ethyl alcohols.[1][2] Requires a specific basic workup to recover the free amine.[2]

  • Method B (Acyl Chloride Activation): Best for complex alcohols or high-value small-scale synthesis where yield maximization is critical.[1][3][2]

Part 2: Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)

Recommended for Methyl and Ethyl Esters.[1][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][3][2]

  • Solvent/Reactant: Anhydrous Methanol or Ethanol (Excess, ~10-20 equiv)[1][3][2]

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (2.0 - 2.5 equiv) — Note: Excess acid is required to neutralize the amine and catalyze the reaction.[1]
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

  • Dissolution: Suspend the This compound in the chosen alcohol (MeOH or EtOH). The solid may not fully dissolve initially.[1][2]

  • Catalyst Addition: Cool the flask in an ice bath (0°C). Add Conc.

    
      dropwise.
    
    • Observation: The solution will likely heat up (exothermic).[1][2] The solid should dissolve as the amine protonates, forming the soluble ammonium salt.[2]

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 6–12 hours.

    • Monitoring: Check by TLC (System: Hexane:EtOAc 3:1).[1][2] Note that the reaction spot (ester salt) may trail.[1][2]

  • Workup (CRITICAL STEP):

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.[1][2]

    • Pour the residue into crushed ice/water.[1][2]

    • Neutralization:[1][3] Slowly add saturated Sodium Bicarbonate (

      
      )  or 10% NaOH solution with stirring until pH ~8-9.
      
    • Why? You must deprotonate the ammonium salt to liberate the free amine ester, which is lipophilic.[2]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3 x volumes).

  • Purification: Wash combined organics with Brine, dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][3][2][4]
    
Protocol B: Thionyl Chloride Activation (High Yield)

Recommended for sterically hindered or expensive alcohols.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][3][2]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)[1][3][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1][2]

  • Catalyst: DMF (1-2 drops).[1][3][2]

Step-by-Step Procedure:

  • Activation: In a dry flask under Nitrogen/Argon, suspend the acid in anhydrous DCM.

  • Chlorination: Add Thionyl Chloride dropwise, followed by catalytic DMF.[1][3][2]

  • Reflux: Reflux (40°C for DCM) for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
    • Intermediate: This forms the acid chloride.[1][2]

  • Evaporation: Remove solvent and excess

    
     under vacuum.[1][3][2] (Add dry toluene and re-evaporate to remove traces of thionyl chloride).[1][2]
    
  • Esterification: Redissolve the crude acid chloride in dry DCM. Add the target Alcohol (1.1 equiv) and a base scavenger (Triethylamine or Pyridine , 1.5 equiv).[1][2]

  • Reaction: Stir at Room Temperature for 4–6 hours.

  • Workup: Wash with water, then dilute

    
    , then Brine. Dry and concentrate.
    

Part 3: Visualization of Workflows

Figure 1: Decision Logic & Reaction Mechanism

ReactionLogic Start Start: this compound Choice Select Method Start->Choice Fischer Method A: Fischer Esterification (MeOH/EtOH + H2SO4) Choice->Fischer Simple Alcohol (Scale-up) SOCl2 Method B: Thionyl Chloride (SOCl2 + DMF) Choice->SOCl2 Complex Alcohol (High Yield) Intermed_A Intermediate: Protonated Ammonium Salt Fischer->Intermed_A Reflux Neut CRITICAL: Basification (pH > 8) Liberates Free Amine Intermed_A->Neut Workup Product_A Product: Alkyl Ester (Free Base) Neut->Product_A Extraction AcidCl Intermediate: Acid Chloride SOCl2->AcidCl -SO2, -HCl Alcohol Add Alcohol + Et3N AcidCl->Alcohol Product_B Product: Alkyl Ester Alcohol->Product_B

Caption: Decision matrix for selecting the optimal esterification route based on scale and alcohol type.[1][3]

Part 4: Quality Control & Data Specifications

4.1 Analytical Parameters Upon isolation, the product should be verified using the following parameters.

ParameterSpecificationMethod
Appearance Yellow crystalline solid or oilVisual
Solubility Soluble in EtOAc, DCM, DMSO.[1][3][5] Insoluble in Water.[1][3][2][6]Solubility Test
TLC (Rf) ~0.6 (Hexane:EtOAc 3:1)Silica Gel 60 F254
1H NMR Ethyl Ester: Quartet ~4.3 ppm, Triplet ~1.3 ppm400 MHz CDCl3
Mass Spec [M+H]+ matches theoretical MWLC-MS (ESI+)

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product trapped as salt in water layer.[1][3]Check pH of aqueous layer.[1][3][2][4] Must be basic (pH > 8) to extract the ester.[1][2]
Incomplete Reaction Water in solvent (Fischer).[1][2]Use anhydrous alcohols and a drying tube.[1][3][2]
Dark/Tar Product Decomposition due to heat.[1][3][2][4]Reduce reflux temp; ensure inert atmosphere (N2) to prevent amine oxidation.

Part 5: Safety & Handling (MSDS Summary)

  • Nitro Compounds: Potential energetic properties.[1][3][2] Avoid heating dry solids to decomposition.[1][3][2]

  • Thionyl Chloride: Releases HCl and SO2 gas.[1][3][2] Must be used in a fume hood.[1][3][2]

  • Skin Contact: Nitro-anilines are readily absorbed through the skin and can cause methemoglobinemia.[1][3][2] Wear double nitrile gloves and long sleeves.[1][3][2]

References

  • BenchChem. (2025).[1][2][4] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and Analogs. Retrieved from [1][2]

  • GuideChem. (2023).[1][2] Background and Preparation of 4-Chloro-3-nitrobenzoic Acid.[1][3][4][7] Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 4-(Dimethylamino)-3-nitrobenzoic acid (CID 3684804).[1][3][2] National Library of Medicine.[1][3][2] Retrieved from [1][2]

  • Google Patents. (1972).[1][3][2] US3660411A: Esterification process for nitrobenzoic acids.[1][3][2] Retrieved from

  • PrepChem. (2024).[1][2] Synthesis of ethyl 4-nitrobenzoate protocols. Retrieved from [1][2]

Sources

The Strategic Utility of 4-(Diethylamino)-3-nitrobenzoic Acid as a Versatile Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutics. 4-(Diethylamino)-3-nitrobenzoic acid, a trifunctional aromatic compound, represents a key intermediate with significant potential for the construction of complex molecular architectures. Its unique arrangement of a carboxylic acid, a diethylamino group, and a nitro group on a benzene ring offers a versatile platform for a variety of chemical transformations, making it a valuable asset in drug discovery and development programs.

This comprehensive guide provides an in-depth exploration of the applications and protocols related to this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step methodologies but also to elucidate the underlying chemical principles that govern its reactivity and utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and for ensuring the quality and purity of the final active pharmaceutical ingredient (API). While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from its structural analogues, such as 4-(methylamino)-3-nitrobenzoic acid and 4-(dimethylamino)-3-nitrobenzoic acid.

PropertyInferred Value/CharacteristicRationale and Significance
Molecular Formula C₁₁H₁₄N₂O₄Provides the elemental composition.
Molecular Weight 238.24 g/mol Essential for stoichiometric calculations in reaction planning.
Appearance Expected to be a yellow to orange crystalline solid.The nitro and amino chromophores on the aromatic ring typically impart color.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water.The carboxylic acid group enhances polarity, while the diethylamino and aromatic ring contribute to solubility in organic media.
pKa The carboxylic acid is expected to have a pKa around 3-4.The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid.
Reactivity The molecule possesses three key reactive sites: the carboxylic acid (for esterification, amidation), the nitro group (for reduction to an amine), and the aromatic ring (susceptible to further substitution).This trifunctional nature is the cornerstone of its versatility as a pharmaceutical intermediate.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a well-established and scalable method for the preparation of its analogues.[1] The following protocol is based on the widely reported synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.

Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with diethylamine.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Diethylamine (aqueous solution or neat)

  • A suitable solvent (e.g., water, ethanol, or a mixture)

  • A base (e.g., potassium carbonate, if using diethylamine hydrochloride)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and the chosen solvent.

  • Addition of Diethylamine: Slowly add an excess of diethylamine to the reaction mixture. The use of an excess of the amine drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in water.

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the product under vacuum.

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Excess Diethylamine: Ensures that the concentration of the nucleophile is high, favoring the forward reaction and maximizing the yield of the desired product.

  • Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution reaction to occur at a reasonable rate. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

  • Acidification: The product, being a carboxylic acid, is soluble in its carboxylate salt form in basic or neutral aqueous solutions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus leading to its precipitation.

G cluster_synthesis Synthesis Workflow Start Start ReactionMixture Combine 4-chloro-3-nitrobenzoic acid, diethylamine, and solvent Start->ReactionMixture Reflux Heat to reflux for several hours ReactionMixture->Reflux Workup Cool, remove solvent, and dissolve in water Reflux->Workup Acidification Acidify with HCl to pH 3-4 Workup->Acidification Precipitation Precipitate this compound Acidification->Precipitation Isolation Filter and wash the solid product Precipitation->Isolation Drying Dry under vacuum Isolation->Drying End Pure Product Drying->End

Caption: A logical workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of a diverse range of pharmaceutical compounds. The following sections outline its key reactive handles and potential applications.

The Amine Precursor: Reduction of the Nitro Group

A primary transformation of this intermediate is the reduction of the nitro group to an amine. This opens up a plethora of synthetic possibilities, as the resulting 3-amino-4-(diethylamino)benzoic acid is a key precursor for the formation of heterocyclic rings, a common feature in many drug molecules.

Protocol: Reduction of the Nitro Group

Objective: To synthesize 3-amino-4-(diethylamino)benzoic acid.

Materials:

  • This compound

  • A reducing agent (e.g., tin(II) chloride in hydrochloric acid, catalytic hydrogenation with Pd/C)

  • Sodium bicarbonate or sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (using SnCl₂):

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the solution while stirring.

  • Reaction Conditions: Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification can be achieved by recrystallization or column chromatography.

Significance in Drug Development: The resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. For instance, the methyl analogue is a key intermediate in the synthesis of the anticoagulant Dabigatran.[2][3]

G Start This compound Reduction Reduction (e.g., SnCl₂, H₂/Pd-C) Start->Reduction Product 3-Amino-4-(diethylamino)benzoic acid Reduction->Product Application Benzimidazole Synthesis (Antivirals, Anticancer Agents) Product->Application

Sources

Synthesis of Novel Procaine Analogues: A Practical Guide Using 4-(Diethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of procaine analogues, utilizing 4-(diethylamino)-3-nitrobenzoic acid as a versatile starting material. Procaine, a foundational local anesthetic, and its derivatives continue to be of significant interest in medicinal chemistry due to their potential for modified pharmacokinetic and pharmacodynamic properties.[1] This guide will detail the synthetic strategy, provide step-by-step protocols for key reactions, and discuss methods for purification and characterization of the target compounds.

Introduction

The general structure of local anesthetics comprises a lipophilic aromatic portion, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] Procaine, 2-(diethylamino)ethyl 4-aminobenzoate, exemplifies this structure. The modification of each of these components can lead to analogues with altered duration of action, potency, and toxicity. The use of this compound as a starting material allows for the introduction of a nitro group at the 3-position of the aromatic ring, which, after reduction, can be further functionalized to generate a diverse library of novel procaine analogues.

Synthetic Strategy

The overall synthetic approach involves a two-step process:

  • Esterification: The carboxylic acid of this compound is esterified with a suitable amino alcohol. This guide will focus on the reaction with 2-(diethylamino)ethanol to yield an intermediate, 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate.

  • Reduction: The nitro group of the ester intermediate is selectively reduced to a primary amine, affording the target procaine analogue. This step is critical as it must be performed without affecting the ester functionality.

This strategy offers a convergent and efficient route to the desired procaine analogues.

PART 1: Detailed Experimental Protocols

Protocol 1: Esterification of this compound

This protocol is based on the well-established Fischer-Speier esterification method, which utilizes an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[2][3]

Materials:

  • This compound

  • 2-(diethylamino)ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound in anhydrous methanol.

  • To this suspension, add 2-(diethylamino)ethanol (1.2 equivalents).

  • With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate.

ParameterValue
Starting Material This compound
Reagent 2-(diethylamino)ethanol (1.2 eq)
Catalyst Conc. H₂SO₄ (5-10 mol%)
Solvent Anhydrous Methanol
Reaction Temperature Reflux (65-70 °C)
Reaction Time 2-4 hours
Work-up Liquid-liquid extraction
Expected Yield 70-85%
Protocol 2: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of an ester functionality can be achieved using various methods. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the crude 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate in ethanol or ethyl acetate in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Securely attach a balloon filled with hydrogen gas to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The disappearance of the starting nitro compound and the appearance of a more polar product (the amine) will indicate the reaction is complete.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent (ethanol or ethyl acetate).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude procaine analogue.

ParameterValue
Starting Material 2-(diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate
Catalyst 10% Palladium on Carbon
Solvent Ethanol or Ethyl Acetate
Reducing Agent Hydrogen Gas (H₂)
Reaction Temperature Room Temperature
Reaction Time 2-6 hours
Work-up Filtration and concentration
Expected Yield >90%

PART 2: Purification and Characterization

The crude product obtained from the reduction step can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The structure and purity of the synthesized procaine analogue should be confirmed by various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The disappearance of the nitro group and the appearance of a new set of signals corresponding to the aromatic amine protons are key indicators of a successful reduction.[4][5][6][7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the disappearance of the N-O stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹). The ester carbonyl stretch will be prominent around 1700-1730 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.

PART 3: Visualizations

Synthesis_Workflow A This compound C Esterification (H₂SO₄, MeOH, Reflux) A->C B 2-(Diethylamino)ethanol B->C D 2-(Diethylamino)ethyl 4-(diethylamino)-3-nitrobenzoate C->D Intermediate E Reduction (H₂, Pd/C) D->E F Procaine Analogue (2-(diethylamino)ethyl 3-amino-4-(diethylamino)benzoate) E->F Final Product

Caption: Synthetic workflow for the preparation of a procaine analogue.

Logical_Relationship Start Starting Material (this compound) Intermediate Nitro-Ester Intermediate Start->Intermediate Esterification Final Amino-Ester Final Product (Procaine Analogue) Intermediate->Final Selective Nitro Reduction

Caption: Logical relationship between key stages of the synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely used organic transformations. The progress of each reaction can be reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The comprehensive characterization of the final product using NMR, IR, and MS serves as a self-validating system, ensuring the identity and purity of the synthesized procaine analogue.

References

  • Synthesis of Local Anesthetics derived from benzoic acid - quimicaorganica.org. (n.d.). Retrieved from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Journal of Chemical Education. Retrieved from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2022). Catalysts. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • NMR-Derived Models of Amidopyrine and its Metabolites Complexed to Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation. (2010). Journal of the American Chemical Society. Retrieved from [Link]

  • Appearance of Aminorex as a Designer Analog of 4-Methylaminorex. (n.d.). Retrieved from [Link]

  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a festival environment. (2022). Drug Testing and Analysis. Retrieved from [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (2021). Pharmaceuticals. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Spectroscopic Analyses - Developments and Applications. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation of 4-(Diethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemo-selective reduction of 4-(diethylamino)-3-nitrobenzoic acid to 3-amino-4-(diethylamino)benzoic acid . This transformation is a critical intermediate step in the synthesis of benzamide-based pharmaceuticals (e.g., antiarrhythmics and prokinetics).

While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents unique challenges due to its zwitterionic nature and the presence of a bulky, electron-rich diethylamino group. This guide prioritizes two methodologies:

  • Method A (Standard): Low-pressure catalytic hydrogenation using Pd/C in an aqueous/alcoholic alkaline medium. This is the preferred method for scale-up due to superior solubility control.

  • Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using ammonium formate, ideal for laboratory-scale synthesis without high-pressure equipment.

Reaction Scheme & Mechanism

The reduction proceeds via the stepwise addition of hydrogen to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the aniline derivative.[1]

Graphviz Diagram: Reaction Pathway

ReactionScheme Start This compound Inter1 Nitroso Intermediate Start->Inter1  Fast   H2 + 3 H2 (Pd/C Catalyst) H2->Inter1 Inter2 Hydroxylamine Intermediate Inter1->Inter2  Fast   End 3-Amino-4-(diethylamino)benzoic acid (Product) Inter2->End  Rate Limiting   Water - 2 H2O End->Water

Caption: Stepwise reduction pathway. The hydroxylamine-to-amine step is often rate-limiting; incomplete reaction may yield colored hydroxylamine impurities.

Critical Process Parameters (CPP)

ParameterRecommendationScientific Rationale
Catalyst 5% or 10% Pd/C (50% water wet)Pd is superior to Raney Ni for small-scale selectivity. "Wet" catalyst minimizes pyrophoric risk.
Solvent System Methanol/Water + NaOH (1.1 eq)Crucial: The starting material is an acid. Converting it to the sodium salt ensures complete solubility, preventing catalyst encapsulation by precipitating solids.
Temperature 25°C – 45°CHigher temperatures (>60°C) risk N-dealkylation of the diethylamino group or thermal decomposition.
Pressure 1 – 5 bar (15 – 75 psi)Moderate pressure is sufficient. High pressure is unnecessary and increases safety risks.

Protocol A: Low-Pressure Hydrogenation (Sodium Salt Method)

Recommended for scale-up (>10g) and highest purity.

Reagents & Equipment
  • Substrate: this compound.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Type 39 or equivalent).

  • Solvent: Methanol (HPLC grade) and Deionized Water.

  • Base: 1M Sodium Hydroxide (NaOH).

  • Acid: 1M Hydrochloric Acid (HCl) for workup.

  • Equipment: Parr shaker or Buchi hydrogenation vessel (glass/Hastelloy).

Step-by-Step Procedure
  • Salt Formation (Solubilization):

    • In a beaker, suspend this compound (1.0 equiv) in Methanol (5 vol) and Water (5 vol).

    • Slowly add 1M NaOH (1.05 equiv). Stir until the solution is clear and homogenous (dark yellow/orange). Note: This converts the acid to the soluble sodium benzoate derivative.

  • Catalyst Loading:

    • Safety: Purge the empty reaction vessel with Nitrogen (N2) or Argon.

    • Add the wet Pd/C catalyst (5 wt% loading relative to substrate) to the vessel.

    • Carefully pour the substrate solution over the catalyst.

  • Hydrogenation:

    • Seal the vessel. Purge with N2 (3x) then Hydrogen (H2) (3x).

    • Pressurize to 3 bar (45 psi) with H2.

    • Agitate vigorously at 35°C .

    • Monitor H2 uptake. Reaction is typically complete when uptake ceases (1–4 hours depending on scale).

  • Workup (The Isoelectric Precipitation):

    • Depressurize and purge with N2.

    • Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with water. Keep the catalyst wet (fire hazard if dried).

    • Transfer the clear, colorless (or pale pink) filtrate to a beaker.

    • Crucial Step: Slowly add 1M HCl while stirring. Monitor pH.

    • Adjust pH to approx. 4.5 – 5.0 (the isoelectric point of the amino-benzoic acid). The product will precipitate as an off-white solid.[2]

  • Isolation:

    • Cool the slurry to 0–5°C for 1 hour.

    • Filter the solid.[2][3] Wash with cold water (2x) and cold isopropanol (1x) to remove trace water.

    • Dry under vacuum at 40°C.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Recommended for labs lacking high-pressure hydrogenation equipment.

Principle

Ammonium formate decomposes in the presence of Pd/C to release H2, CO2, and NH3.[4] This provides a "molecular hydrogen source" without a gas cylinder.

Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (vented to a fume hood).

  • Dissolution: Dissolve this compound (10 mmol) in Methanol (50 mL) .

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) under an inert blanket (Argon).

  • Reagent Addition: Add Ammonium Formate (5.0 equiv) in one portion.

  • Reaction:

    • Heat the mixture to reflux (approx. 65°C) .

    • Observation: Effervescence (gas evolution) will occur.

    • Monitor by TLC (mobile phase: DCM/MeOH 9:1). The starting material (yellow spot) should disappear within 30–60 minutes.

  • Workup:

    • Cool to room temperature.[2][5]

    • Filter through Celite to remove catalyst.[3]

    • Concentrate the filtrate to near-dryness on a rotary evaporator.

    • Resuspend the residue in water (20 mL).

    • Adjust pH to 4.5–5.0 with dilute HCl or acetic acid to precipitate the product.

    • Filter, wash with cold water, and dry.

Experimental Workflow Diagram

Workflow Start Start: Nitro Substrate Solubilize Add NaOH + MeOH/H2O (Form Soluble Na-Salt) Start->Solubilize CatLoad Load Pd/C Catalyst (Inert Atmosphere) Solubilize->CatLoad React Hydrogenation (H2 Gas or NH4HCO2) CatLoad->React Filter Celite Filtration (Remove Pd/C) React->Filter Acidify Acidify to pH 4.5-5.0 (Precipitate Zwitterion) Filter->Acidify Filtrate Isolate Filter & Dry Product Acidify->Isolate

Caption: Operational workflow for the sodium-salt hydrogenation method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Catalyst poisoning or H2 starvation.1. Increase agitation speed (mass transfer limited).2. Check H2 pressure.3. Add fresh catalyst (under inert gas).
Product is Brown/Dark Oxidation of the aniline amine.1. Perform workup rapidly.2. Add small amount of sodium metabisulfite during workup.3. Store product under Argon/Nitrogen.
Low Yield (No Precipitate) Incorrect pH adjustment.The product is amphoteric (soluble in strong acid AND strong base). Ensure pH is strictly between 4.5 and 5.0.
De-ethylation Reaction temperature too high.Maintain temperature below 50°C. The diethylamino group is thermally sensitive in the presence of Pd.

Safety Considerations

  • Pyrophoric Catalyst: Dry Pd/C can ignite methanol vapors instantly. ALWAYS keep the catalyst wet with water (50% wet type is standard). Add catalyst to the vessel before the solvent if possible, or under a strong Argon flow.

  • Hydrogen Gas: Extremely flammable.[3] Ensure all vessels are grounded to prevent static discharge. Leak check all connections before pressurizing.

  • Chemical Toxicity: Aromatic amines are potential sensitizers and carcinogens. Handle all solids in a fume hood and wear appropriate PPE (nitrile gloves, lab coat, eye protection).

References

  • General Nitro Reduction Protocols

    • Wissler, M. (2023).[6] Hydrogenation of Nitroaromatics: A Review. Common Organic Chemistry. Link

  • Synthesis of PABA Derivatives (Analogous Chemistry)

    • Jiangsu Kangheng Chemical Co Ltd. (2014).[2] Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.[2] CN104045574A.[2] Link

  • Catalytic Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Classic methodology reference).
  • Flow Chemistry Approaches (Modern Context)

    • Rahman, M. T., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group. Link

  • Zwitterionic Handling of Aminobenzoic Acids

    • Sigma-Aldrich. 3-Amino-4-hydroxybenzoic acid Product Sheet (Analogous Handling).[7]Link

Sources

Application Note: Amide Bond Formation with 4-(Diethylamino)-3-nitrobenzoic Acid

[1][2]

Executive Summary & Mechanistic Insight[2][3]

Successful coupling of this compound requires understanding its electronic "Push-Pull" nature.[1]

  • The Challenge (Electronic Deactivation): The diethylamino group at the para position is a strong electron donor (+M effect). Through resonance, it pushes electron density across the aromatic ring and into the carbonyl oxygen. This significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

  • The Stabilizer (Nitro Group): The nitro group at the meta position (relative to the acid) is electron-withdrawing (-I, -M).[1] While it partially counteracts the amine's donation, it also increases the acidity of the carboxylic proton (lower pKa), facilitating deprotonation by organic bases.

  • Implication for Protocol: Weak coupling agents (e.g., DCC alone) often result in sluggish kinetics and low yields. High-efficiency uronium reagents (HATU) or Acid Chloride activation are strongly recommended to overcome the reduced electrophilicity.[1][2]

Recommended Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended for Small Scale/Complex Amines)

Best for: High value amines, preventing side reactions, and maximizing yield.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve this compound in anhydrous DMF (concentration ~0.1 M). The solution will be a distinct yellow/orange color.

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

    • Note: The color may deepen due to deprotonation of the acid.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 10–15 minutes.

    • Mechanism:[1][2][3][4][5] This forms the highly reactive O-azabenzotriazole active ester.[1][2]

  • Coupling: Add the amine partner (1.1 equiv).[2][6] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC.[2][7] The starting acid is polar; the amide product will likely be less polar. The nitro group acts as a built-in chromophore (yellow spot).[1][2]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2][6]

    • Wash 2x with 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA).[2]

    • Wash 2x with Sat.[2] NaHCO₃ (removes unreacted benzoic acid and HATU byproducts).[2]

    • Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Activation (Recommended for Scale-Up or Unreactive Amines)

Best for: Multi-gram scale, sterically hindered amines, or cost-sensitive projects.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv or used as solvent)[1]

  • Catalyst: DMF (1–2 drops)

  • Solvent: DCM (Dichloromethane) or Toluene[1]

Step-by-Step Methodology:

  • Chlorination: Suspend the benzoic acid derivative in dry DCM (or Toluene).

  • Catalysis: Add 1–2 drops of anhydrous DMF (catalyst).

  • Reagent Addition: Add Thionyl Chloride dropwise.

    • Caution: Gas evolution (SO₂ and HCl).[2] Use a fume hood.

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours. The solid should dissolve, forming a clear, dark yellow/orange solution.

  • Evaporation: Concentrate in vacuo to remove solvent and excess SOCl₂. Co-evaporate with Toluene (2x) to ensure all HCl is removed.[2]

    • Intermediate: The resulting 4-(diethylamino)-3-nitrobenzoyl chloride is moisture sensitive.[1][2] Use immediately.

  • Coupling: Redissolve the acid chloride in dry DCM. Add this solution dropwise to a stirring solution of the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Completion: Allow to warm to RT and stir for 1 hour.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting the correct protocol.

AmideCouplingStartStart: this compoundCheckAmineAnalyze Amine PartnerStart->CheckAmineRouteHATURoute A: HATU/DIPEA(High Value / Complex Amine)CheckAmine->RouteHATUSmall Scale / ChiralRouteSOCl2Route B: Acid Chloride(Scale-Up / Weak Nucleophile)CheckAmine->RouteSOCl2Large Scale / HinderedActivation1Activation: Formation ofActive Ester (O-At)RouteHATU->Activation1Activation2Activation: Formation ofAcyl ChlorideRouteSOCl2->Activation2CouplingNucleophilic Attackby AmineActivation1->CouplingActivation2->CouplingWorkupWorkup: Acid/Base WashCoupling->WorkupProductFinal Amide Product(Yellow Solid)Workup->Product

Caption: Decision tree for selecting between HATU-mediated and Acid Chloride-mediated coupling pathways.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Electronic deactivation of the acid.[1][2]Switch from EDC/DCC to HATU or SOCl₂ method.[2] The para-amino group makes the carbonyl less reactive.
Starting Material Remains Incomplete activation.Increase activation time (15 -> 30 min) before adding amine. Ensure DMF is anhydrous (water kills the active ester).
Product is Oily/Impure Residual DMF or Byproducts.[2]DMF is hard to remove.[2] Wash organic layer thoroughly with water/brine.[2] If using HATU, the urea byproduct is water-soluble but tetramethylurea can persist; column chromatography is usually required.
Deep Red Color Formation of Meisenheimer Complex?Nitro-aromatics can form colored complexes with strong bases.[1][2] This is usually reversible upon acidic workup.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines and Acids. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

Troubleshooting & Optimization

Removing unreacted precursors from 4-(Diethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Diethylamino)-3-nitrobenzoic Acid Purification Ticket ID: #PUR-DNBA-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)[1][2]

Overview

Welcome to the technical support hub for This compound . This guide addresses the critical challenge of removing unreacted precursors—specifically 4-chloro-3-nitrobenzoic acid (the electrophile) and diethylamine (the nucleophile)—to achieve pharmaceutical-grade purity (>98%).[1][2]

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


).[1][2] While the reaction is robust, the similarity in acidity between the starting material and the product makes standard acid-base extraction insufficient for complete separation.[2]

Module 1: The Chemistry of Separation

Before attempting purification, you must understand the physicochemical landscape of your crude mixture.[2]

ComponentRoleStateAcidity (Approx.[1][2] pKa)Solubility Profile
This compound Target Product Yellow/Orange Solid~4.0 (COOH)<0 (Amine)*Soluble in hot EtOH, EtOAc, DMSO.[1][2] Insoluble in acidic water.[1][2]
4-Chloro-3-nitrobenzoic acid Impurity A (Precursor)Cream/Pale Solid~3.4 (COOH)Soluble in EtOH, Et2O.[1][2] Insoluble in water.[1][2][3][4][5]
Diethylamine Impurity B (Reagent)Volatile Liquid~11.0 (Conj.[1][2] Acid)Miscible with water.[1][2] Volatile (

).[1][2]

*Note: The ortho-nitro group strongly deactivates the aniline nitrogen, rendering it non-basic in aqueous conditions.[1][2] It will not protonate easily to form a water-soluble salt, meaning you cannot "wash" it out with mild acid.[1][2]

The Core Problem: Both the product and Impurity A are carboxylic acids with similar solubility in organic solvents.[1] The Solution:

  • Impurity B (Amine): Removed via volatility (evaporation) and aqueous acidic wash.[1][2]

  • Impurity A (Halo-acid): Removed via Fractional Recrystallization or Reaction Optimization (Prevention).[1][2]

Module 2: Troubleshooting Workflow

Use this decision matrix to determine the correct protocol for your specific situation.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Step 1: Check TLC (Is 4-Cl-3-NO2-BA present?) Start->CheckTLC IsComplete Is Reaction Complete? CheckTLC->IsComplete DriveRxn Action: Add Excess Diethylamine & Reflux (Drive to Completion) IsComplete->DriveRxn No (Starting Material Visible) Workup Step 2: Aqueous Workup (Remove Diethylamine) IsComplete->Workup Yes (Trace SM) DriveRxn->CheckTLC Re-check SolidState Crude Solid Obtained Workup->SolidState Recryst Protocol A: Recrystallization (EtOH/Water) SolidState->Recryst PurityCheck Purity Check (HPLC/NMR) Column Protocol B: Flash Chromatography (DCM/MeOH + AcOH) PurityCheck->Column Fail (>5% Impurity) Final Pure Product (>98%) PurityCheck->Final Pass Recryst->PurityCheck Column->Final

Figure 1: Decision matrix for purification. Note that driving the reaction to completion is preferred over attempting to separate the starting material later.[2]

Module 3: Detailed Protocols

Protocol A: Removal of Diethylamine (The Easy Part)

Target: Impurity B[1]

Diethylamine is volatile and basic.[1][2] It must be removed before attempting to crystallize the product to prevent oiling out.[1][2]

  • Evaporation: If your reaction solvent is volatile (e.g., Ethanol), use a rotary evaporator to remove the solvent and excess diethylamine.[1][2]

  • Acidification:

    • Resuspend the residue in water.[1][2]

    • Adjust pH to ~2–3 using 1M HCl.[1][2]

    • Mechanism:[1][6][7][8] This converts residual diethylamine into diethylammonium chloride (highly water-soluble) while keeping the target product (carboxylic acid) protonated and insoluble.[1][2]

  • Filtration: Collect the precipitate. Wash thoroughly with water.[1][2][6][9]

Protocol B: Recrystallization (The Critical Step)

Target: Impurity A (4-Chloro-3-nitrobenzoic acid)[1][2]

This is the industry standard for purifying nitrobenzoic acid derivatives [1].

Reagents:

  • Ethanol (95% or absolute)[1][2]

  • Deionized Water[1]

Procedure:

  • Dissolution: Place the crude, dried solid in a flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.[2]

    • Tip: If a small amount of dark insoluble material remains, filter it hot.[2]

  • Nucleation: Remove from heat. If the solution is very concentrated, crystals may form immediately.[2] If not, add hot water dropwise until the solution becomes slightly turbid (cloudy).[2]

  • Clarification: Add one drop of hot Ethanol to clear the turbidity.[1][2]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath (

    
    ) for 2 hours.
    
    • Why this works: The amino-product typically has a steeper solubility curve in aqueous ethanol compared to the chloro-precursor due to differences in lattice energy and hydrogen bonding capability [2].[1][2]

  • Isolation: Filter the bright yellow/orange crystals. Wash with cold 50% EtOH/Water.[1][2]

Protocol C: Flash Chromatography (The Fallback)

If recrystallization fails to remove the chloro-impurity (e.g., co-crystallization occurs):

  • Stationary Phase: Silica Gel (Acid-washed or standard).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:[1][2]5) + 0.1% Acetic Acid .[1][2]

  • Note: The acetic acid is mandatory.[1][2] Without it, the carboxylic acid product will streak effectively ruining the separation.[2]

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is oiling out instead of crystallizing. What is wrong?

  • Diagnosis: This usually indicates residual diethylamine or solvent (DMF/DMSO) trapped in the lattice.[1][2]

  • Fix: Re-dissolve the oil in 1M NaOH (forming the sodium benzoate salt), extract with Ethyl Acetate (to pull out non-acidic impurities), then re-acidify the aqueous layer with HCl to precipitate the free acid. Dry this solid thoroughly before attempting recrystallization again.[1][2]

Q2: Can I use acid-base extraction to separate the starting material from the product?

  • Answer: Generally, no .[1][2] Both 4-chloro-3-nitrobenzoic acid and this compound are carboxylic acids with sufficiently close pKa values (~3.4 vs ~4.0).[1][2] A simple pH swing will precipitate both.[1][2] Recrystallization is required for separation.[1][2]

Q3: How do I know if the reaction is actually complete before working up?

  • Technique: Use TLC (Thin Layer Chromatography).[1][2]

  • Eluent: Hexane:Ethyl Acetate (1:[1]1) + 1% Acetic Acid.[1][2]

  • Visualization: UV lamp (254 nm).[1][2] The starting material (Chloro) will likely have a higher Rf (less polar) than the product (Amino).[1][2] The product will also likely be visible under visible light as a yellow spot.[2]

Q4: Why is the yield low after recrystallization?

  • Reason: Nitrobenzoic acids have significant solubility in ethanol.[1][2]

  • Optimization: Collect the mother liquor (filtrate), concentrate it to half volume, and cool again to obtain a "second crop" of crystals. Verify the purity of this second crop, as it will contain more impurities than the first.[2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General procedures for purification of nitro-compounds and carboxylic acids).

  • Li, J., et al. (2009).[1][2][10] "Synthesis and Crystal Structure of Ethyl 4-ethylamino-3-nitrobenzoate." Journal of Chemical Crystallography, 39, 896–900.[2] Link (Demonstrates recrystallization of similar amino-nitrobenzoates from ethyl acetate/ethanol).[1][2]

  • PubChem. (2025).[1][2][11][12] 4-(Dimethylamino)-3-nitrobenzoic acid Compound Summary. National Library of Medicine.[1][2] Link (Physicochemical data for the dimethyl analog, applicable to diethyl).[1][2]

  • ChemicalBook. (2025).[1][2][9][11] 4-Chloro-3-nitrobenzoic acid Properties and Solubility. Link (Solubility data for the precursor).[1][2]

Sources

Improving solubility of 4-(Diethylamino)-3-nitrobenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for 4-(Diethylamino)-3-nitrobenzoic Acid

Executive Summary

You are likely reading this because your compound precipitated upon dilution into culture media, or you are seeing inconsistent IC50 values. This compound (DENBA) presents a classic "medicinal chemistry paradox": it is theoretically soluble at neutral pH due to its carboxylic acid, yet it frequently "crashes out" in practice.

This guide moves beyond generic advice. It dissects the molecular mechanics of why this happens and provides three validated protocols to ensure your biological data remains an artifact-free reflection of the compound's activity, not its solubility.

Module 1: The Physicochemical Trap

To solve the problem, you must understand the molecule's behavior in solution.

PropertyValue (Est.)Implication for Assay
pKa (Carboxyl) ~4.5 - 4.8At pH 7.4, it exists as an anion (soluble). However , the transition from stock to buffer is critical.
pKa (Amine) < 1.0The nitro group (ortho-position) deactivates the amine. It remains neutral (hydrophobic) at physiological pH.
LogP ~2.5 - 3.0Moderately lipophilic. The planar aromatic core drives

-

stacking aggregation.
Color Yellow/OrangeActs as a visual indicator. Turbidity = Precipitation.

The "Crash-Out" Mechanism: When you inject a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, two competing events occur:

  • Solvation (Good): Water molecules surround the carboxylate group.

  • Aggregation (Bad): The hydrophobic benzene rings stack together faster than they can be solvated.

If you mix too quickly or use cold buffer, Aggregation wins.

Module 2: Decision Matrix & Workflows

Before starting, determine your assay's tolerance for solvents using this decision matrix.

SolubilityStrategy Start Start: Define Assay Constraints CheckDMSO Is DMSO Tolerance > 0.1%? Start->CheckDMSO HighConc Is Target Conc > 100 µM? CheckDMSO->HighConc Yes Cyclodextrin Protocol C: Cyclodextrin Complexation (Sensitive Cells/In Vivo) CheckDMSO->Cyclodextrin No (Sensitive) StandardProtocol Protocol A: Standard DMSO/Buffer (Most Assays) HighConc->StandardProtocol No SaltProtocol Protocol B: In-Situ Salt Formation (High Conc/Low DMSO) HighConc->SaltProtocol Yes

Figure 1: Selection guide for solubilization protocols based on assay sensitivity and required concentration.

Module 3: Validated Protocols

Protocol A: The "Standard" DMSO Method (Low Throughput)

Best for: Routine IC50 screening, robust cell lines (HeLa, HEK293).

The Logic: We use an intermediate dilution step to prevent the "shock" of mixing 100% DMSO directly into 100% water.

  • Prepare Stock: Dissolve DENBA in anhydrous DMSO to 50 mM . Vortex until clear yellow.

    • Tip: If particles persist, warm to 37°C. Do not sonicate >5 mins (avoids degradation).

  • Prepare 10x Intermediate: Dilute the stock 1:10 into sterile PBS (pH 7.4) containing 5% Tween-80 or PEG-400 .

    • Result: 5 mM compound in 10% DMSO / 0.5% Tween.

    • Why? The surfactant (Tween) stabilizes the hydrophobic core during the transition.

  • Final Dilution: Pipette the 10x Intermediate into your culture media (1:10 dilution).

    • Final Conc: 500 µM (max).

    • Final Solvent: 1% DMSO / 0.05% Tween.

Protocol B: The "In-Situ Salt" Method

Best for: High concentrations (>500 µM) or assays where DMSO must be minimized.

The Logic: We force the compound into its soluble carboxylate form before it hits the buffer.

  • Weigh: 10 mg of DENBA.

  • Alkaline Dissolution: Add 1 equivalent of NaOH (from a 1 M stock).

    • Calculation: For 10 mg (~0.042 mmol), add ~42 µL of 1 M NaOH.

  • Add Water: Immediately add 958 µL of distilled water. Vortex.

    • Observation: The solution should turn deep orange/red (ionized form).

  • Buffer Adjustment: Add 100 µL of 10x PBS. Check pH. If > 8.0, carefully adjust with dilute HCl, but do not go below pH 7.0 or it will precipitate.

Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Animal studies (IV/IP) or highly sensitive primary cells (Neurons, Stem Cells).

The Logic: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "molecular bucket," hiding the hydrophobic phenyl ring while exposing hydrophilic groups to water [1].
  • Carrier Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.
    
  • Compound Addition: Add solid DENBA directly to the cyclodextrin solution (target: 1–5 mM).

  • Complexation: Shake (orbital shaker) at 200 rpm for 24 hours at room temperature.

    • Note: Sonication (30 mins) can speed this up but shaking is preferred for equilibrium.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Validation: Measure concentration via UV-Vis (approx 350-400 nm) against a standard curve to confirm yield.

Module 4: Troubleshooting & FAQs

Q: My compound precipitated in the cell culture media after 24 hours. Why? A: This is likely "Salting Out." Culture media (DMEM/RPMI) has high ionic strength. Over time, sodium ions shield the carboxylate charge, reducing solubility.

  • Fix: Reduce the stock concentration or switch to Protocol C (Cyclodextrins protect against ionic strength effects).

Q: The solution turned red when I added NaOH. Did I degrade it? A: Likely not. Nitro-aromatics often act as pH indicators. The "red shift" usually indicates the formation of the phenolate-like resonance structure or simply the ionization of the carboxylate in conjugation with the nitro group.

  • Verification: Run an LC-MS to confirm the molecular weight (M-H = ~237) matches the parent compound.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, leading to "edge effects" in 96-well plates (concentration gradients). DMSO is preferred for its low vapor pressure. If you must use Ethanol, seal plates tightly.

Q: I see "micro-crystals" under the microscope, but the solution looks clear to the naked eye. A: This is a major source of assay artifacts (false positives).

  • Test: Use Dynamic Light Scattering (DLS) if available, or simply spin the plate at 1000 x g. If the activity drops after spinning, your compound was precipitated, and the cells were "eating" solid drug particles.

Module 5: The "Crash-Out" Pathway

Understanding the failure mode helps prevent it.

PrecipitationMechanism Stock DMSO Stock (Molecules Isolated) Dilution Rapid Dilution into Aqueous Buffer Stock->Dilution Competition Competition: Solvation vs. Aggregation Dilution->Competition PathSuccess Slow Addition + Vortexing Carboxylate Ionization Competition->PathSuccess High Kinetic Energy PathFail Fast Addition / Cold Buffer Hydrophobic Stacking Competition->PathFail Low Kinetic Energy ResultSoluble Stable Solution (Assay Ready) PathSuccess->ResultSoluble ResultPrecip Micro-Precipitates (False Data/Artifacts) PathFail->ResultPrecip

Figure 2: Kinetic pathway of precipitation. Rapid mixing and proper pH control favor the 'Green' path.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Thermo Fisher Scientific. (n.d.). DMSO Compatibility in Cell Culture. Retrieved from

  • PubChem. (2023).[1] 4-(Methylamino)-3-nitrobenzoic acid (Analogous Structure Data). National Library of Medicine.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 4-(Diethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectral analysis of 4-(Diethylamino)-3-nitrobenzoic acid , a critical intermediate in the synthesis of functionalized dyes and pharmaceutical scaffolds (e.g., benzimidazole derivatives).

This guide adopts a comparative analytical approach , benchmarking the target compound against its synthetic precursor, 4-Chloro-3-nitrobenzoic acid .[1] This method provides the most robust confirmation of structure by highlighting the diagnostic electronic shifts associated with the Nucleophilic Aromatic Substitution (


) reaction.

Executive Summary & Structural Logic

Objective: To validate the identity and purity of this compound using 1H NMR spectroscopy. Core Challenge: Distinguishing the product from the starting material (4-Chloro-3-nitrobenzoic acid) and identifying the electronic influence of the "Push-Pull" system (Nitro withdrawing group vs. Diethylamino donating group).

The "Push-Pull" Electronic System

The target molecule exhibits a strong electronic contrast that defines its spectrum:

  • 3-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that deshields adjacent protons (H2 and H6), shifting them downfield.
    
  • 4-Diethylamino Group (

    
    ):  A strong electron-donating group (EDG) by resonance. This significantly shields the ortho proton (H5), causing a dramatic upfield shift compared to the chloro- precursor.
    

Experimental Protocol

A. Sample Preparation[1][2][3]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: The target compound is a carboxylic acid with poor solubility in

      
      .[1] DMSO-d6 ensures complete dissolution and prevents the dimerization of carboxylic acids, allowing the acidic proton (-COOH) to appear as a distinct (though broad) singlet.
      
  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause line broadening of the acidic proton due to hydrogen bonding exchange.[1]

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis: Precursor vs. Product

The most reliable way to confirm the synthesis is to track the shift of the aromatic protons designated H2 , H5 , and H6 .

Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d6)[1]
Proton AssignmentPrecursor: 4-Chloro-3-nitrobenzoic acidTarget: this compound

(Shift)
Diagnostic Value
-COOH (Acid)~13.9 ppm (br s)~12.8 ppm (br s) -1.1 ppmConfirms Acid retention
H2 (Ar, ortho to

)
8.50 ppm (d,

Hz)
8.45 ppm (d,

Hz)
-0.05 ppmLow: Environment changes minimally.[1]
H6 (Ar, ortho to COOH)8.16 ppm (dd,

Hz)
8.05 ppm (dd,

Hz)
-0.11 ppmMedium: Slight shielding effect.
H5 (Ar, ortho to substituent)7.89 ppm (d,

Hz)
7.15 ppm (d,

Hz)
-0.74 ppm CRITICAL: Strong shielding by Amino group.

(Ethyl)
Absent3.35 ppm (q,

Hz)
N/AConfirms Diethyl incorporation.

(Ethyl)
Absent1.15 ppm (t,

Hz)
N/AConfirms Ethyl chain terminus.

> Note: Chemical shifts (


) are approximate and may vary by 

ppm depending on concentration and water content in DMSO.
Detailed Interpretation of the "Product" Spectrum
1. The Aromatic Region (7.0 – 8.5 ppm)[2][3]
  • H2 (The Isolated Proton): Appears as a doublet with a small coupling constant (

    
     Hz). This is meta-coupling to H6. It remains the most downfield aromatic signal due to the synergistic deshielding of the adjacent 
    
    
    
    and COOH groups.
  • H6 (The Bridge): Appears as a doublet of doublets (dd). It couples strongly to H5 (

    
     Hz, ortho) and weakly to H2 (
    
    
    
    Hz, meta).
  • H5 (The Shielded Proton): This is the "Proof of Reaction." In the precursor, the Chlorine atom is weakly electron-donating/withdrawing, leaving H5 at ~7.89 ppm. In the product, the Diethylamino nitrogen donates electron density into the ring via resonance, strongly shielding the ortho position (H5), pushing it upfield to ~7.15 ppm. If this peak remains near 7.9 ppm, the reaction failed.

2. The Aliphatic Region (1.0 – 3.5 ppm)
  • Methylene (

    
    ):  A quartet at ~3.35 ppm. Caution: In DMSO-d6, the residual water peak often appears near 3.33 ppm.[1] The ethyl quartet may overlap with the water signal. To resolve this, add a drop of 
    
    
    
    (shifts water) or look for the roof effect on the triplet.
  • Methyl (

    
    ):  A clean triplet at ~1.15 ppm. Integration should correspond to 6 protons relative to the single aromatic protons (Integration 1:1:1:4:6).
    

Structural Elucidation Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for validating the compound's structure based on the spectral data.

NMR_Analysis Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 1.0 - 3.5 ppm region Start->Check_Aliphatic Ethyls_Present Triplet (~1.15) & Quartet (~3.35) Visible? Check_Aliphatic->Ethyls_Present Check_Aromatic Check Aromatic Region (7.0 - 8.5 ppm) Ethyls_Present->Check_Aromatic Yes (Integrates 6:4) Conclusion_Fail_SM FAILED: Starting Material (4-Cl) Present Ethyls_Present->Conclusion_Fail_SM No (Only solvent peaks) H5_Shift Is H5 Doublet shifted to < 7.3 ppm? Check_Aromatic->H5_Shift Coupling_Check Verify Multiplicity: H2 (d, small J) H6 (dd) H5 (d, large J) H5_Shift->Coupling_Check Yes (Shielding confirmed) H5_Shift->Conclusion_Fail_SM No (Peak at ~7.9 ppm) Conclusion_Success CONFIRMED: This compound Coupling_Check->Conclusion_Success Pattern Matches Conclusion_Fail_Imp FAILED: Impurity / Hydrolysis Product Coupling_Check->Conclusion_Fail_Imp Pattern Mismatch

Figure 1: Decision tree for the structural confirmation of this compound via 1H NMR.

Troubleshooting & Common Artifacts

Artifact / IssueCauseSolution
Missing -COOH signal Rapid proton exchange with water in wet DMSO.Dry the sample or ignore if other signals confirm structure.[1] The acid proton is often very broad (>12 ppm).
Ethyl

obscured
Overlap with DMSO water peak (~3.33 ppm).Use the integration of the

triplet (6H) to quantify the ethyl group. Alternatively, acquire in

(if soluble) or add

.
Extra Doublet at ~6.7 ppm Presence of 4-Amino-3-nitrobenzoic acid .[1]This is a hydrolysis byproduct (de-alkylation). The free amine (

) shields H5 even more strongly than the diethylamine.
Doublet at ~8.5 ppm splits Long-range coupling.[1]The "singlet-like" H2 often shows fine splitting (

Hz) due to coupling with H6.[1] This is normal.

References

  • PubChem. 4-Chloro-3-nitrobenzoic acid (Precursor Data). National Library of Medicine.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-3-nitro- Mass and NMR Data.[1] Available at: [Link]

Sources

X-ray diffraction (XRD) data for 4-(Diethylamino)-3-nitrobenzoic acid verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction (XRD) Verification for 4-(Diethylamino)-3-nitrobenzoic Acid Content Type: Publish Comparison Guide

An Advanced Comparative Guide for Structural Validation

Executive Summary & Compound Profile

In the synthesis of functionalized benzoic acids for pharmaceutical intermediates and dyes, This compound (CAS: 413583-48-9) represents a critical verification challenge.[1][2][3][4] Unlike its simpler analogs (e.g., dimethyl- or ethyl- variants), the bulky diethylamino group combined with the ortho-nitro substituent creates significant steric strain, leading to unique crystal packing arrangements.[1][5][2][4]

This guide provides a rigorous protocol for verifying this compound using Powder X-ray Diffraction (PXRD). Instead of relying solely on melting points—which can be misleading due to decomposition or solvent inclusion—we utilize PXRD to distinguish the target product from its specific synthetic precursors and structural alternatives.[1][5][2][3][4]

Target Compound Specifications
FeatureDetail
Compound Name This compound
CAS Number 413583-48-9
Molecular Formula C₁₁H₁₄N₂O₄
Key Structural Feature Steric clash between the diethylamino group and the 3-nitro group, often forcing the amine out of planarity with the benzene ring [1].[1][2][3][4][6]
Primary Application Intermediate for dyes and pharmaceutical APIs (e.g., benzimidazole synthesis).[1][5][2][3]

Experimental Protocol: Causality & Control

To obtain reproducible data that can be validly compared against alternatives, the experimental setup must control for the specific crystallographic tendencies of nitrobenzoic acids (e.g., preferred orientation due to needle-like growth).[1][5][2][3]

Sample Preparation Strategy
  • The Problem: Organic acids with nitro groups often crystallize as needles or plates.[1][5][2][3][4] Standard "dump and press" loading induces preferred orientation , artificially enhancing

    
     reflections and suppressing others, leading to false negatives when comparing to reference patterns.[1][5][2][3]
    
  • The Protocol:

    • Micronization: Gently grind the sample in an agate mortar for 2 minutes. Aim for a particle size of <10 µm to ensure randomization of crystallites.

    • Mounting: Use the back-loading technique or a zero-background silicon holder with a thin smear (mixed with mineral oil) to minimize orientation effects.[1][2][3][4]

    • Solvent Check: Ensure the sample is fully dried.[1][5][2][3][4] Nitrobenzoic acids are prone to forming solvates (e.g., with ethanol or acetic acid used in recrystallization), which will manifest as shifted peaks or new phases [2].[1][5][2][3]

Instrument Configuration (Standard Verification)
  • Radiation: Cu K

    
     (
    
    
    
    Å).[1][5][2][3]
  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    ).[1][2][3][4]
  • Scan Range: 3° to 40° 2

    
     (Organic lattices rarely show diagnostic peaks above 40°).[1][5][2][3]
    
  • Step Size: 0.02° (Essential to resolve closely spaced peaks in low-symmetry triclinic/monoclinic cells).

Comparative Data Analysis: Product vs. Alternatives

Since a standardized PDF card (Powder Diffraction File) may not exist for this specific custom intermediate in all databases, verification relies on comparative exclusion .[1][5][2][3] We compare the experimental pattern against the Calculated (theoretical) expectations and the Experimental patterns of the precursors.

Comparison 1: Target vs. Precursor (4-Chloro-3-nitrobenzoic acid)

The most common synthesis route is the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with diethylamine.[1][2][3][4]

Objective: Confirm total consumption of the starting material.

CompoundCrystal System (Typical)Key XRD Characteristics
Precursor: 4-Chloro-3-nitrobenzoic acid (CAS 96-99-1)Monoclinic / TriclinicHigh Crystallinity. Distinct, sharp peaks often found at low angles due to dimer packing.[1][2][3][4] High melting point (~180°C) correlates with a dense lattice.[1][5][2][3]
Target: this compoundTriclinic (

) or Monoclinic
Lattice Expansion. The bulky diethyl group increases the unit cell volume significantly compared to the chloro- precursor.[1][2][3][4] Expect low-angle peaks to shift to lower 2

values
(larger d-spacing).[1][2][3][4]

Verification Logic:

  • Pass: Complete absence of the precursor's characteristic peaks (typically strong reflections in the 15-25° 2

    
     range).[1][5][2][3][4]
    
  • Fail: Presence of "shoulder" peaks on the main product reflections, indicating a physical mixture (incomplete reaction).[1][5][2][3]

Comparison 2: Target vs. Mono-alkylated Impurity

If the diethylamine reagent contains ethylamine, or if de-ethylation occurs, 4-(Ethylamino)-3-nitrobenzoic acid (CAS 22292-12-2) may form.[1][2][3][4]

  • Mechanism: The mono-ethyl analog can form flatter H-bonded sheets (intermolecular N-H...O) that the diethyl analog cannot (due to lack of N-H donor or steric blocking).[1][5][2][3][4]

  • XRD Signature: The mono-ethyl impurity will likely exhibit a shorter d-spacing for the stacking axis (often the a-axis in these systems) compared to the diethyl target.[1][2][3][4] Look for unexpected sharp peaks at higher 2

    
     angles (>25°) which correspond to tighter packing.[1][2][3]
    

Verification Workflow Visualization

The following diagram outlines the logical decision tree for verifying the compound using XRD data.

XRD_Verification Start Crude Product (Yellow Solid) Prep Sample Prep: Grind & Back-load Start->Prep XRD_Run Run PXRD (3-40° 2-theta) Prep->XRD_Run Decision1 Compare with Precursor (4-Cl-3-NO2) XRD_Run->Decision1 Fail1 Precursor Peaks Present Decision1->Fail1 Match Found Pass2 Distinct Low-Angle Peaks (Large Unit Cell Verified) Decision1->Pass2 New Pattern Action1 Recrystallize (Solvent: EtOH/Water) Fail1->Action1 Action1->Prep Pass1 Precursor Absent Decision2 Check Low-Angle Peaks (<10° 2θ) Result VERIFIED This compound Decision2->Result Sharp Peaks Amorphous Amorphous Phase (Drying Issue/Oiling) Decision2->Amorphous No Peaks Pass2->Decision2 Fail2 Broad Humps / Halo

Figure 1: Logical workflow for XRD-based verification of this compound, prioritizing precursor exclusion.

Troubleshooting & Interpretation Guide

Scenario A: The "Amorphous Halo"
  • Observation: The XRD pattern shows a broad hump around 20-25° 2

    
     with no sharp peaks.[1][2][3][4]
    
  • Cause: The product may have "oiled out" during synthesis rather than crystallizing, or it was dried too rapidly, trapping solvent in a disordered lattice.[1][5][2][3][4]

  • Remedy: Recrystallize using a slower cooling ramp (e.g., Ethyl Acetate/Hexane) to encourage nucleation.[1][5][2][3]

Scenario B: Peak Shifts (The "Solvate" Trap)
  • Observation: The pattern matches the expected "fingerprint" but all peaks are shifted by 0.5-1.0°.

  • Cause: Formation of a solvate or a different polymorph. This compound has a flexible carboxyl group that can rotate, allowing for polymorphism [3].[1][2][3][4]

  • Validation: Perform Thermogravimetric Analysis (TGA) alongside XRD. If a weight loss corresponds to the solvent boiling point, desolvate the sample (heat to 100°C) and re-run XRD to obtain the "true" non-solvated pattern.[1][5][2][3]

References

  • Maidin, S. et al. (2009).[1][5][2][3][4] "4-Ethylamino-3-nitrobenzoic acid."[1][2][3][4] Acta Crystallographica Section E, 65(5), o1079.[1][2][3] (Note: Cited as a structural analog to demonstrate the packing motif of nitro-amino benzoic acids).[1][5][2][3][4]

  • Bernstein, J. (2002).[1][5][2][3][4] "Polymorphism in Molecular Crystals." Oxford University Press.[1][2][3][4] [1][5][2][3][4]

  • PubChem Database. "this compound (CAS 413583-48-9)."[1][2][3][4] National Library of Medicine.[1][2][3][4] [1][2][3][4]

  • NIST WebBook. "4-(Diethylamino)benzoic acid IR and Mass Spectra." National Institute of Standards and Technology.[1][2][3][4] (Used for functional group comparison).[1][5][2][3][4]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Procedural Guide for 4-(Diethylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Diethylamino)-3-nitrobenzoic acid. The procedures outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and adheres to the highest standards of laboratory practice.

Hazard Assessment and Profile

The primary hazards associated with this class of compounds—substituted nitroaromatic carboxylic acids—include irritation, potential toxicity, and reactivity. It is crucial to treat this compound as a hazardous substance until comprehensive toxicological data becomes available.

Table 1: Hazard Profile of Structural Analogs

CompoundCAS NumberKey GHS Hazard Statements (where available)
4-(Methylamino)-3-nitrobenzoic Acid41263-74-5H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
4-Nitrobenzoic Acid62-23-7H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child)[1]
4-(Dimethylamino)-3-nitrobenzoic acid28096-56-2H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
4-(Diethylamino)benzoic acid5429-28-7H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Causality of Hazards : The nitro group (-NO2) and the aromatic ring are common toxophores in medicinal chemistry, contributing to potential mutagenicity and systemic toxicity. The carboxylic acid and amino functional groups can cause skin and eye irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all standard laboratory safety protocols are in place. This is a non-negotiable prerequisite for ensuring personnel safety and preventing accidental releases.

  • Engineering Controls : All handling of this compound, including weighing, solution preparation, and waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[3].

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[4].

    • Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious clothing may be necessary[3][5].

    • Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[4].

Waste Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer[4][5]. The following workflow provides a systematic approach to its collection, storage, and disposal.

DisposalWorkflow cluster_collection Step 2: Waste Collection Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Designate a Hazardous Waste Container (Clearly Labeled, Compatible Material) Prep->Segregate CollectSolid Collect Solid Waste: - Unused/expired chemical - Contaminated consumables (e.g., weigh boats) Segregate->CollectSolid Segregate waste streams CollectLiquid Collect Liquid Waste: - Solutions containing the compound - Solvent rinsates from decontamination Segregate->CollectLiquid Do not mix with other waste types Consolidate Consolidate waste into the designated container. Keep container closed. CollectSolid->Consolidate CollectLiquid->Consolidate Store Store container in a designated satellite accumulation area. Avoid incompatibles (e.g., strong oxidizers). Consolidate->Store ContactEHS Contact your institution's Environmental Health & Safety (EHS) for waste pickup. Store->ContactEHS Disposal Licensed hazardous waste contractor manages final disposal, typically via high-temperature incineration. ContactEHS->Disposal

Caption: Decision workflow for the disposal of this compound waste.

Detailed Procedural Steps:
  • Waste Segregation and Container Selection :

    • Rationale : Proper segregation is a cornerstone of safe chemical waste management, preventing unintended reactions and ensuring compliant disposal. Aromatic nitro compounds should be handled with care.

    • Procedure :

      • Obtain a dedicated, leak-proof waste container compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

      • The container must have a tightly fitting lid[6].

      • Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Collection of Waste :

    • Rationale : Consolidating all waste streams associated with the chemical prevents cross-contamination and ensures all hazardous material is captured.

    • Procedure :

      • Solid Waste : Carefully transfer any unused or expired solid this compound into the designated waste container. Also include any contaminated disposable materials such as weighing paper, gloves, or absorbent pads.

      • Liquid Waste : Solutions containing the compound and any solvent rinses used for decontaminating glassware should be collected as liquid hazardous waste in a separate, appropriately labeled container.

      • Empty Containers : The original product container must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); this rinsate must be collected as hazardous waste[2][5]. After triple-rinsing, the container may be managed as non-hazardous solid waste, but only after defacing the original label.

  • Interim Storage :

    • Rationale : Safe interim storage prevents accidents and ensures the waste is ready for collection by disposal professionals.

    • Procedure :

      • Keep the hazardous waste container tightly closed except when adding waste[6].

      • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents[2][6].

  • Final Disposal :

    • Rationale : The chemical nature of this compound necessitates destruction by methods that ensure complete breakdown into less harmful substances, which is beyond the capability of a standard laboratory.

    • Procedure :

      • Do not attempt to treat or neutralize this waste in the laboratory.

      • The primary and recommended method of disposal is to contact a licensed professional waste disposal service[4]. Your institution's EHS department will have established procedures for this.

      • The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx)[4].

Regulatory Considerations

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed with a "P" or "U" hazardous waste code, waste streams containing it are likely to be classified as hazardous. For instance, wastes containing nitrobenzene are listed under the F004 code for spent non-halogenated solvents[7]. Therefore, it is imperative to manage this waste stream as a regulated hazardous waste to ensure compliance with federal, state, and local regulations[1][8].

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself : Don the appropriate PPE as described in Section 2.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container[4]. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive disposal protocol, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of scientific and ethical responsibility.

References

  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Acros Organics. (n.d.). 4-(Diethylamino)benzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.